

Spectroscopic Profile of Grisabutine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for **Grisabutine**, a bisbenzylisoquinoline alkaloid. Due to the limited public availability of the full primary literature, this document is based on information that could be accessed and may not be exhaustive.

Core Spectroscopic Data

Detailed quantitative spectroscopic data for **Grisabutine** is not readily available in publicly accessible domains. The primary source of information, a 1977 publication in the Journal of Organic Chemistry, indicates the initial characterization of this compound. However, the complete dataset from this publication could not be fully retrieved.

Bisbenzylisoquinoline alkaloids typically exhibit complex ¹H and ¹³C NMR spectra due to the presence of numerous aromatic and aliphatic protons and carbons, as well as stereogenic centers. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, which aid in structure elucidation. Infrared spectroscopy provides information about the functional groups present in the molecule.

Further research to access the full original publication or more recent studies that may have reexamined **Grisabutine** with modern spectroscopic techniques is recommended for a comprehensive understanding of its spectroscopic properties.

Experimental Protocols



Detailed experimental protocols for the spectroscopic analysis of **Grisabutine** are contained within the original 1977 research article by Ahmad and Cava. These protocols would typically include:

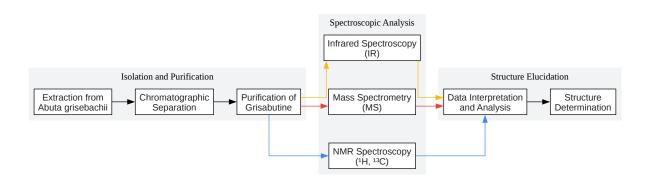
- Sample Preparation: Methods for the isolation and purification of **Grisabutine** from its natural source, Abuta grisebachii. This would involve extraction, chromatography (e.g., column chromatography, thin-layer chromatography), and crystallization techniques.
- NMR Spectroscopy: Details of the solvent used (e.g., CDCl₃, DMSO-d₆), the spectrometer frequency (e.g., 60, 100 MHz in older studies), and the internal standard (e.g., TMS).
- Mass Spectrometry: The type of mass spectrometer used (e.g., electron impact [EI]), ionization energy, and the method of sample introduction.
- Infrared Spectroscopy: The sample preparation method (e.g., KBr pellet, thin film) and the type of IR spectrophotometer.

Without access to the full publication, specific details of these protocols cannot be provided.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a novel natural product like **Grisabutine**.





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A generalized workflow for the isolation and spectroscopic characterization of a natural product.

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